![molecular formula C12H8I2N2O B3249710 3,3'-Diiodoazoxybenzene CAS No. 19618-17-8](/img/structure/B3249710.png)
3,3'-Diiodoazoxybenzene
Overview
Description
3,3'-Diiodoazoxybenzene (DIAB) is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is capable of initiating a wide range of chemical reactions. DIAB has been used in various fields of research, including organic synthesis, material science, and biochemistry.
Scientific Research Applications
Crystal Structure Analysis
- X-Ray and Electron Diffraction Studies : Research by Hendricks et al. (1933) explored the crystal structures of diiodobenzenes, including 3,3'-diiodoazoxybenzene, using x-ray and electron diffraction techniques. These studies are crucial for understanding the molecular and crystal structure, which has implications in materials science and molecular engineering (Hendricks, Maxwell, Mosley, & Jefferson, 1933).
Organic Synthesis and Catalysis
- Synthesis of Complex Organic Compounds : Toyoshima et al. (2013) demonstrated the synthesis of complex organic structures like dibenz[a,j]anthracene using derivatives of diiodobenzenes. Such syntheses are significant for developing new organic compounds with potential applications in pharmaceuticals and materials science (Toyoshima, Yoshida, & Watanabe, 2013).
- Catalysis in Organic Reactions : The study by Maity et al. (2015) on IrIII complexes using derivatives of diiodobenzenes highlights the role of these compounds in catalysis, particularly in transfer hydrogenation reactions, which is fundamental in organic chemistry (Maity, Meer, Hohloch, & Sarkar, 2015).
Material Science and Engineering
- Advanced Materials Development : Research by Jian-ping (2006) on the green synthesis of dibromoazoxybenzene, a related compound, and its crystal structure contributes to the development of new materials with potential applications in electronics and photonics (Jian-ping, 2006).
- Electronic and Geometric Structure Analysis : The study by Fokin et al. (1991) using the MNDO method for calculating the electronic and geometric structure of halogen derivatives of azoxybenzenes, including diiodo derivatives, provides insights crucial for the design of electronic materials (Fokin, Bogachuk, Vorob'eva, Raevskii, Borisov, & Kolomiets, 1991).
properties
IUPAC Name |
(3-iodophenyl)-(3-iodophenyl)imino-oxidoazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWXCTMEYYYJQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=[N+](C2=CC(=CC=C2)I)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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